molecular formula C15H13FO B1374111 2'-Acetyl-4-fluoro-3-methylbiphenyl CAS No. 1184000-23-4

2'-Acetyl-4-fluoro-3-methylbiphenyl

Cat. No.: B1374111
CAS No.: 1184000-23-4
M. Wt: 228.26 g/mol
InChI Key: ZPGHRCFJJZPZNY-UHFFFAOYSA-N
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Description

2’-Acetyl-4-fluoro-3-methylbiphenyl is an organofluorine compound with the molecular formula C15H13FO and a molecular weight of 228.26 g/mol.

Scientific Research Applications

2’-Acetyl-4-fluoro-3-methylbiphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Acetyl-4-fluoro-3-methylbiphenyl typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluoro-3-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of 2’-Acetyl-4-fluoro-3-methylbiphenyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Acetyl-4-fluoro-3-methylbiphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2’-Acetyl-4-fluoro-3-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4’-Acetyl-4-fluoro-3-methylbiphenyl: Similar in structure but with different positional isomerism.

    2’-Acetyl-4-chloro-3-methylbiphenyl: Similar structure with chlorine instead of fluorine.

    2’-Acetyl-4-fluoro-3-ethylbiphenyl: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2’-Acetyl-4-fluoro-3-methylbiphenyl is unique due to the presence of both the acetyl and fluoro groups, which impart distinct chemical and physical properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(4-fluoro-3-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-9-12(7-8-15(10)16)14-6-4-3-5-13(14)11(2)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGHRCFJJZPZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716819
Record name 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184000-23-4
Record name 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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